
(1-Methoxy-2-phenylpropan-2-yl)(prop-2-yn-1-yl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(1-Methoxy-2-phenylpropan-2-yl)(prop-2-yn-1-yl)amine” belongs to the class of organic compounds known as amphetamines and derivatives . These are organic compounds containing or derived from 1-phenylpropan-2-amine .
Synthesis Analysis
The synthesis of such compounds is very relevant . Propargylamines are a class of compounds with many pharmaceutical and biological properties . A green approach to synthesize such compounds is very relevant .
Molecular Structure Analysis
The molecular weight of “(1-Methoxy-2-phenylpropan-2-yl)(prop-2-yn-1-yl)amine” is 173.26 . The InChI Code is 1S/C12H15N/c1-3-9-13-11(2)10-12-7-5-4-6-8-12/h1,4-8,11,13H,9-10H2,2H3 .
Chemical Reactions Analysis
This compound contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .
Physical And Chemical Properties Analysis
The compound is in liquid form . The storage temperature is 4 degrees Celsius .
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
“(1-Methoxy-2-phenylpropan-2-yl)(prop-2-yn-1-yl)amine” could potentially be used in the pharmaceutical industry. Compounds with similar structures have been used in the synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives . These derivatives have been used in the treatment of various conditions, including obesity, Parkinson’s disease, narcolepsy, attention deficit hyperactivity disorder, and benign prostatic hyperplasia .
Biocatalysis
This compound could potentially be used in biocatalysis. For example, immobilized E. coli whole-cells overexpressing transaminases have been used in the asymmetric synthesis of ®-arylpropan-2-amines . A similar process could potentially be used with “(1-Methoxy-2-phenylpropan-2-yl)(prop-2-yn-1-yl)amine”.
Synthesis of Enantiopure Compounds
“(1-Methoxy-2-phenylpropan-2-yl)(prop-2-yn-1-yl)amine” could potentially be used in the synthesis of enantiopure compounds. Transaminases offer an environmentally and economically attractive method for the direct synthesis of these compounds .
Treatment of Autoimmune Diseases
Compounds with similar structures have shown promise in the treatment of autoimmune diseases such as rheumatoid arthritis . Therefore, “(1-Methoxy-2-phenylpropan-2-yl)(prop-2-yn-1-yl)amine” could potentially be used in the development of new treatments for these conditions.
Development of New Therapeutic Drugs
“(1-Methoxy-2-phenylpropan-2-yl)(prop-2-yn-1-yl)amine” could potentially be used in the development of new therapeutic drugs. For example, a novel synthetic analogue of a similar compound has been shown to have potent anti-inflammatory and anti-arthritic activities .
Inhibition of STAT3 Activation
“(1-Methoxy-2-phenylpropan-2-yl)(prop-2-yn-1-yl)amine” could potentially be used to inhibit the activation of Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor implicated in a number of autoimmune diseases .
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
1-methoxy-2-phenyl-N-prop-2-ynylpropan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-4-10-14-13(2,11-15-3)12-8-6-5-7-9-12/h1,5-9,14H,10-11H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBOHCASQZXGGGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)(C1=CC=CC=C1)NCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate](/img/structure/B2736989.png)
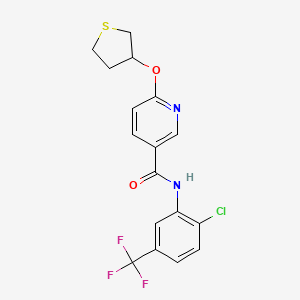


![N-[2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethyl]but-2-ynamide](/img/structure/B2736995.png)
methanone](/img/structure/B2736997.png)
![6,7,8,9-Tetrahydrocyclohepta[f][1,3]benzodioxol-5-one](/img/structure/B2736999.png)

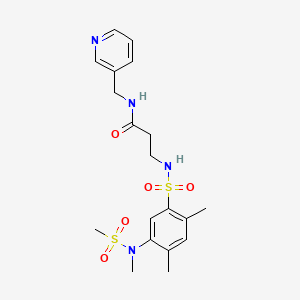
![ethyl 2-{2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamido}benzoate](/img/structure/B2737002.png)
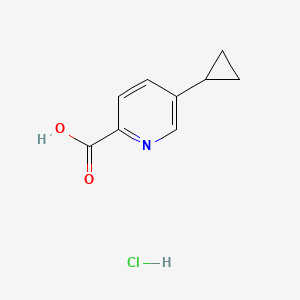
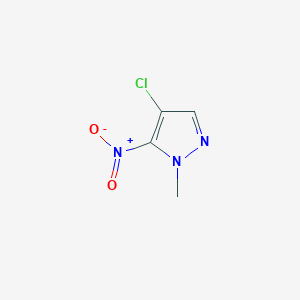
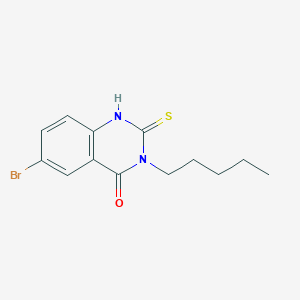
![4-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2737007.png)